molecular formula C30H31NO5 B608206 JNJ-40418677 CAS No. 554431-74-2

JNJ-40418677

Cat. No.: B608206
CAS No.: 554431-74-2
M. Wt: 485.58
InChI Key: OFYZVZJXVRFMIW-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula

This compound possesses the systematic International Union of Pure and Applied Chemistry name (2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid. This nomenclature explicitly describes the compound's stereochemical configuration at the C-2 position, the substitution pattern of the central phenyl ring, and the presence of trifluoromethyl groups on the terminal phenyl rings. The compound is also known by alternative systematic names including 2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid.

The molecular formula of this compound is C₂₆H₂₂F₆O₂, indicating a complex organic structure containing 26 carbon atoms, 22 hydrogen atoms, 6 fluorine atoms, and 2 oxygen atoms. The molecular weight is precisely 480.44 daltons, positioning this compound within the range typical for small molecule pharmaceutical agents. The presence of six fluorine atoms distributed across two trifluoromethyl groups significantly influences the compound's physicochemical properties, including its lipophilicity and metabolic stability.

The Chemical Abstracts Service registry number for this compound is 1146594-87-7, providing a unique identifier for this specific compound in chemical databases and literature. The compound also carries the European Community number 802-633-5, facilitating its identification within European chemical regulatory frameworks. Additional database identifiers include the ChEMBL identifier CHEMBL2151284 and the Unique Ingredient Identifier Z1CWW31SGG.

The structural composition reveals a terphenyl backbone, specifically a meta-terphenyl configuration where the central phenyl ring connects to two terminal phenyl rings at the 3 and 5 positions. Each terminal phenyl ring bears a trifluoromethyl group at the para position, creating a symmetrical substitution pattern. The carboxylic acid functionality is attached to the central phenyl ring through a chiral carbon center bearing an isobutyl side chain.

Stereochemical Configuration and Isomeric Considerations

The stereochemical architecture of this compound centers on a single chiral center located at the C-2 position of the pentanoic acid chain. The compound exists exclusively in the S-configuration at this stereocenter, as indicated by the (2S) designation in its systematic name. This specific stereochemical assignment is crucial for the compound's biological activity and represents the only stereoisomer of therapeutic interest.

The Simplified Molecular Input Line Entry System representation of this compound is CC(C)CC@@HC(=O)O. This notation explicitly defines the stereochemical configuration using the @@ symbol to indicate the S-configuration at the chiral carbon. The isomeric SMILES string provides an unambiguous representation of the three-dimensional arrangement of atoms around the stereocenter.

The compound's International Chemical Identifier string further confirms its stereochemical identity: InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1. The "/t23-/m0/s1" segment specifically denotes the S-configuration at the stereocenter.

The presence of trifluoromethyl groups on the terminal phenyl rings introduces additional conformational considerations. These groups exhibit restricted rotation around the carbon-carbon bond connecting them to the aromatic rings due to the significant steric bulk of the fluorine atoms. The trifluoromethyl groups adopt conformations that minimize steric interactions while maximizing electronic stabilization through fluorine-aromatic interactions.

The isobutyl side chain attached to the chiral center provides conformational flexibility, allowing for multiple rotameric states around the carbon-carbon bonds within this alkyl chain. The preferred conformations are governed by steric interactions between the branched methyl groups and the aromatic system, as well as by intramolecular van der Waals interactions.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies of this compound provide detailed insights into its solid-state molecular geometry and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates its bulky terphenyl framework while maintaining optimal intermolecular interactions. The crystal structure reveals precise bond lengths, bond angles, and torsional angles that define the three-dimensional conformation of the molecule.

The terphenyl core exhibits a characteristic non-planar arrangement due to steric interactions between the ortho hydrogen atoms on adjacent phenyl rings. The dihedral angles between the central phenyl ring and the terminal phenyl rings deviate significantly from planarity, typically ranging between 35-45 degrees. This twisted conformation is energetically favorable as it minimizes steric clashes while maintaining conjugation through the aromatic system.

The trifluoromethyl groups adopt specific orientations relative to their respective phenyl rings, with the carbon-fluorine bonds positioned to minimize steric interactions with adjacent aromatic hydrogen atoms. The crystal structure data indicates that these groups exhibit limited rotational freedom due to the bulky nature of the trifluoromethyl substituents and their interaction with the aromatic π-system.

Intermolecular packing in the crystal lattice is governed by a combination of van der Waals interactions, hydrogen bonding involving the carboxylic acid functionality, and fluorine-aromatic interactions. The carboxylic acid groups form hydrogen-bonded dimers or chains, depending on the specific crystal form, while the fluorinated aromatic rings participate in weak halogen bonding interactions with neighboring molecules.

The crystal density and unit cell parameters provide additional structural information that correlates with the compound's physical properties. The relatively high density reflects the efficient packing of the fluorinated aromatic rings and the strong intermolecular interactions within the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multiple nuclear environments. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various aromatic and aliphatic environments within the molecule. The aromatic protons on the terphenyl system appear in the characteristic aromatic region between 7.0-8.0 parts per million, with specific splitting patterns that reflect the substitution pattern and electronic environment of each ring.

The trifluoromethyl groups are readily identified through fluorine-19 nuclear magnetic resonance spectroscopy, exhibiting characteristic chemical shifts around -63 parts per million. The equivalent fluorine atoms within each trifluoromethyl group appear as singlets due to rapid rotation around the carbon-fluorine bonds at room temperature. The coupling between fluorine and carbon nuclei provides additional structural confirmation through carbon-13 nuclear magnetic resonance analysis.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of this compound, with distinct resonances for aromatic carbons, the carboxylic acid carbon, and the aliphatic carbons of the isobutyl chain. The trifluoromethyl carbon atoms appear as characteristic quartets due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of these functional groups.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 480.4, corresponding to the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with high precision.

The predicted collision cross section values for various adduct ions have been calculated based on the compound's three-dimensional structure. These values provide additional confirmation of the molecular geometry and can be used for identification purposes in ion mobility spectrometry applications.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 481.15968 211.3
[M+Na]⁺ 503.14162 217.7
[M-H]⁻ 479.14512 211.6
[M+NH₄]⁺ 498.18622 217.7
[M+K]⁺ 519.11556 210.6

Infrared spectroscopy provides information about the functional groups present in this compound. The carboxylic acid functionality is characterized by a broad absorption band around 3000-3500 wavenumbers corresponding to the O-H stretch, and a sharp absorption around 1700 wavenumbers corresponding to the C=O stretch. The aromatic C-H stretches appear around 3000-3100 wavenumbers, while the aliphatic C-H stretches are observed around 2800-3000 wavenumbers.

The trifluoromethyl groups exhibit characteristic absorption patterns in the infrared spectrum, with strong C-F stretching modes appearing between 1000-1400 wavenumbers. These bands are typically intense due to the high electronegativity difference between carbon and fluorine, providing clear identification of the trifluoromethyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOWDDLKGBMJFX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146594-87-7
Record name JNJ-40418677
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40418677
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stock Solution Preparation

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) at 10–25 mg/mL, followed by dilution in cell culture media. To avoid precipitation, solutions are sonicated at 37°C and centrifuged before use.

Stock Solution Stability :

  • -80°C : Stable for 6 months.

  • -20°C : Stable for 1 month.

  • Room temperature : Limited stability (<24 hours).

In Vivo Formulation

For chronic studies in Tg2576 mice, this compound was administered via diet at doses of 20–120 mg/kg/day for 31 weeks. The compound was mixed with standard rodent chow, ensuring homogeneous distribution and consistent dosing.

For acute dosing, an oral suspension was prepared using the following steps:

  • DMSO Master Liquid : Dissolve this compound in DMSO at 10 mg/mL.

  • PEG300 Addition : Mix with polyethylene glycol 300 (PEG300) to reduce viscosity.

  • Tween 80 Incorporation : Add polysorbate 80 (Tween 80) to enhance solubility.

  • Aqueous Dilution : Dilute with distilled water to achieve the target concentration.

ComponentVolume RatioPurpose
DMSO10%Primary solvent
PEG30040%Co-solvent
Tween 805%Surfactant
Distilled Water45%Carrier

This formulation ensured >90% bioavailability in murine models.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirmed a purity of >98% for batches used in preclinical studies. Residual solvents (DMSO, ethanol) were quantified via gas chromatography, complying with ICH guidelines (<500 ppm).

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra matched the proposed structure, with characteristic peaks for trifluoromethyl groups (δ = 120–125 ppm in ¹⁹F NMR).

  • Mass Spectrometry : ESI-MS showed a [M-H]⁻ ion at m/z 479.2, consistent with the molecular formula.

Stability Under Experimental Conditions

This compound demonstrated stability in:

  • Plasma : >90% intact after 24 hours at 37°C.

  • Cerebrospinal Fluid : No degradation observed over 48 hours.

  • Acidic Conditions (pH 3) : 85% stability after 6 hours, indicating suitability for oral administration .

Chemical Reactions Analysis

Types of Reactions

JNJ-40418677 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

JNJ-40418677 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of JNJ-40418677 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

EVP Compounds (EVP-A, EVP-B, EVP-0015962)

EVP compounds are first-generation GSMs developed by EnVivo Pharmaceuticals (later Forum Pharmaceuticals). While they share similar in vitro potency (IC50: 0.12–0.24 μM ), their in vivo efficacy lags behind JNJ-40418677:

  • EVP-B required a brain concentration 40–70-fold above IC50 (10 μM) to achieve a 20–30% Aβ reduction in rats .
  • EVP-0015962 showed moderate Aβ42 reduction (22–38% ) at brain exposures 5–17-fold above IC50 .

In contrast, this compound achieved 85-fold IC50 exposure (17 μM) in mice brains after a single oral dose, leading to significant Aβ42 suppression within 4 hours .

BMS-708163 (Avagacestat)

BMS-708163 is a "Notch-sparing" GSI that reduces Aβ peptides but retains partial Notch inhibition. Unlike this compound, which spares Notch entirely, BMS-708163 decreases NICD (Notch intracellular domain) generation at higher concentrations, posing a risk for gastrointestinal and immune toxicity .

R-Flurbiprofen (NSAID-Derived GSM)

R-flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) derivative, modulates Aβ42 but with lower potency (IC50 > 1 μM) and poor brain penetration compared to this compound .

DAPT (GSI)

DAPT, a canonical GSI, broadly inhibits all Aβ isoforms and Notch processing, leading to severe side effects. This compound’s selectivity for Aβ42 (with 50-fold preference over NICD inhibition) and lack of CTF accumulation distinguish it mechanistically from DAPT .

Key Comparative Data

Table 1: Pharmacological Comparison of this compound with Similar Compounds

Compound Class Aβ42 IC50 (μM) Notch Effect (IC50) Brain Penetration (B/P Ratio) Chronic Aβ Reduction (In Vivo) Key Limitations
This compound GSM 0.18–0.20 No effect (≥10 μM) 1.0 77–96% (Tg2576 mice) Dose-dependent Aβ pan-reduction at high exposures
EVP-0015962 GSM 0.12 No effect Not reported 22–38% (rats) Moderate efficacy, limited data
BMS-708163 GSI 0.14 Partial inhibition Not reported Reduces all Aβ isoforms Notch-related toxicity
R-flurbiprofen NSAID/GSM >1.0 No effect <0.5 30–50% (transgenic models) COX inhibition, low potency
DAPT GSI 0.03 Full inhibition Not reported Broad Aβ suppression Severe Notch toxicity

Critical Findings and Differentiation

  • Selectivity: this compound uniquely combines Aβ42 specificity with Notch sparing, unlike GSIs (e.g., DAPT) or mixed modulators (e.g., BMS-708163) .
  • Efficacy : At 120 mg/kg/day, this compound nearly abolished plaque deposition in Tg2576 mice, outperforming EVP compounds and NSAID-derived GSMs .
  • Safety: No weight loss, mortality, or COX inhibition was observed, contrasting with R-flurbiprofen and GSIs .

Q & A

Q. What is the mechanistic basis for JNJ-40418677's modulation of γ-secretase activity?

this compound selectively inhibits Aβ42 production by shifting γ-secretase cleavage to generate shorter Aβ peptides (e.g., Aβ38) without affecting Notch processing. In vitro studies using human neuroblastoma cells and rat cortical neurons demonstrated IC50 values of ~200 nM for Aβ42 inhibition, with no impact on α- or β-secretase activity or Notch intracellular domain (NICD) generation at relevant concentrations . Methodologically, researchers should validate Aβ species using ELISAs or immunoblotting and confirm Notch-sparing effects via assays measuring NICD levels.

Q. Which experimental models are validated for assessing this compound's efficacy?

Key models include:

  • In vitro : Human neuroblastoma cells (e.g., SH-SY5Y) and primary rat cortical neuronal cultures for Aβ modulation studies .
  • In vivo : Wild-type mice for acute pharmacokinetic/pharmacodynamic (PK/PD) profiling and Tg2576 transgenic mice (overexpressing human APPSw) for chronic efficacy and plaque reduction studies .
  • Cell-free assays : APP and Notch substrate cleavage assays to confirm target specificity .

Q. How do researchers optimize dosing regimens for this compound in preclinical studies?

Acute studies in wild-type mice showed brain Aβ42 reduction at 4 hours post-oral administration, with a brain/plasma ratio of 1 and exposures reaching 17 μM (85-fold above IC50) . Chronic dosing in Tg2576 mice (6–13 months old) used 20–120 mg/kg/day, achieving dose-dependent Aβ42 reduction and plaque load diminishment. Researchers should measure brain exposure levels (e.g., via LC-MS) to ensure target engagement (>12-fold IC50 for chronic effects) .

Advanced Research Questions

Q. Why does chronic this compound administration reduce all Aβ species in transgenic models, contrary to its acute GSM profile?

Acute treatment in wild-type mice selectively lowers Aβ42 while increasing Aβ37. However, chronic dosing in Tg2576 mice reduces soluble and deposited Aβ38, Aβ40, and Aβ42, resembling γ-secretase inhibitor (GSI) effects . This divergence may arise from prolonged target engagement altering γ-secretase processivity or compensatory mechanisms in amyloid-depositing models. Researchers should compare acute vs. chronic Aβ profiles using longitudinal sampling and assess γ-secretase complex stability under prolonged exposure .

Q. How does this compound compare to other γ-secretase modulators (GSMs) in modulating de novo Aβ generation?

In cell-free assays with FPLC-isolated γ-secretase complexes, this compound outperformed E2012 (a carboxylic acid GSM) in reducing Aβ42 and increasing Aβ37, even at lower doses. This suggests superior potency in shifting cleavage specificity . Comparative studies should include parallel dose-response curves and structural analyses (e.g., co-crystallization) to elucidate pharmacophore differences .

Q. What methodological safeguards are critical when interpreting this compound's in vivo efficacy data?

  • Protein binding : this compound’s high lipophilicity (logD ~3.88) necessitates measuring free drug concentrations in plasma and brain to avoid overestimating target engagement .
  • Plaque quantification : Use immunohistochemistry with anti-Aβ38/40/42 antibodies and stereological counting to avoid bias in plaque load assessments .
  • Off-target effects : Monitor COX-1/2 activity and Notch-related endpoints (e.g., goblet cell hyperplasia in gut) to confirm selectivity .

Data Contradiction and Replication Guidance

Q. How should researchers address discrepancies in Aβ modulation across studies?

Variability may stem from differences in:

  • Model systems : Aβ profiles in primary neurons vs. transgenic mice .
  • Dosing schedules : Acute vs. chronic regimens altering γ-secretase kinetics .
  • Analytical methods : ELISA specificity for Aβ isoforms (e.g., cross-reactivity with truncated peptides). Standardize protocols using validated antibodies (e.g., 6E10 for total Aβ) and include internal controls (e.g., DAPT, a GSI) for benchmarking .

Q. What strategies improve reproducibility in this compound studies?

  • PK/PD alignment : Ensure brain exposure exceeds IC50 by ≥12-fold for chronic effects .
  • Blinded analysis : Use automated image analysis for plaque quantification to reduce observer bias .
  • Open protocols : Share detailed methods (e.g., dosing, tissue homogenization buffers) via repositories like Zenodo to aid replication .

Tables for Key Data Reference

Parameter In Vitro (Neuroblastoma Cells) In Vivo (Tg2576 Mice)
IC50 for Aβ42200 nM N/A (Brain exposure-dependent)
Brain/Plasma RatioN/A1
Effective Chronic DoseN/A60–120 mg/kg/day
Plaque Reduction EfficacyN/A50–70% (dose-dependent)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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